1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701579
InChI: InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2
SMILES:
Molecular Formula: C8H8ClF2N
Molecular Weight: 191.60 g/mol

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

CAS No.:

Cat. No.: VC17701579

Molecular Formula: C8H8ClF2N

Molecular Weight: 191.60 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine -

Specification

Molecular Formula C8H8ClF2N
Molecular Weight 191.60 g/mol
IUPAC Name 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine
Standard InChI InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2
Standard InChI Key USPBXIVYDGGUPB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)Cl)C(CF)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, connected to a fluoroethylamine chain. The IUPAC name, 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine, reflects this arrangement . Key structural identifiers include:

PropertyValue
Molecular FormulaC8H8ClF2N\text{C}_8\text{H}_8\text{ClF}_2\text{N}
Molecular Weight191.60 g/mol
SMILES NotationC1=CC(=C(C=C1F)Cl)C(CF)N
InChIKeyUSPBXIVYDGGUPB-UHFFFAOYSA-N
Synonymous Identifiers1822666-55-6, EN300-319458

The chlorine and fluorine atoms on the phenyl ring create steric and electronic effects that influence reactivity, while the fluoroethylamine moiety introduces hydrogen-bonding capabilities through the primary amine group .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, Table 1 contrasts this compound with related halogenated amines:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(2-Chloro-4-fluorophenyl)-2-ethylbutan-1-amine C12H17ClFN\text{C}_{12}\text{H}_{17}\text{ClFN}229.72Longer alkyl chain (butan-1-amine vs. ethanamine)
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine C9H11ClFN\text{C}_9\text{H}_{11}\text{ClFN}187.64Methyl substitution on phenyl ring
1-(2-Chloro-4-fluorophenyl)ethylamine C11H14ClFN\text{C}_{11}\text{H}_{14}\text{ClFN}215.69Propylamine side chain and ethyl linkage

These analogues highlight how alkyl chain length and phenyl substituents modulate physicochemical properties and potential bioactivity.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, purification likely involves column chromatography or recrystallization. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm hydrogen and fluorine environments.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .

Physicochemical Properties

Solubility and Stability

The compound’s logP (partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The fluorine atoms enhance metabolic stability by resisting oxidative degradation, while the primary amine group confers water solubility at acidic pH .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at 3350 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-F stretch).

  • UV-Vis Spectroscopy: Absorption maxima near 270 nm due to the aromatic system .

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